3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine
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Overview
Description
3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and trifluoromethyl group attached to the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)pyridine with a suitable amine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]
Uniqueness
Compared to similar compounds, 3-(4-Chloro-2-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propan-1-amine side chain.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5-15-8(9(11,12)13)6(7)2-1-4-14/h3,5H,1-2,4,14H2 |
InChI Key |
KWTUMWKNCAYPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCCN)C(F)(F)F |
Origin of Product |
United States |
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